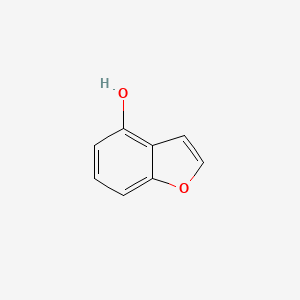

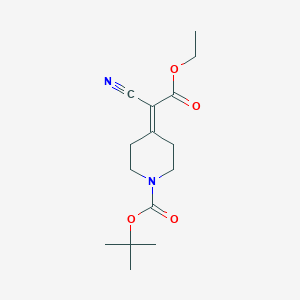

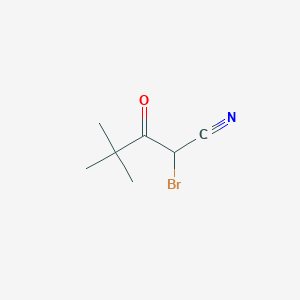

![molecular formula C8H8ClFN2O B1279940 (5-Fluorobenzo[d]isoxazol-3-yl)methanamine hydrochloride CAS No. 686702-70-5](/img/structure/B1279940.png)

(5-Fluorobenzo[d]isoxazol-3-yl)methanamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of fluorinated isoxazole compounds has been a subject of interest due to their potential applications in medicinal chemistry. Paper presents a comprehensive study on the synthesis of 5-fluoroalkyl-substituted isoxazoles, starting from functionalized halogenoximes. The study reports a one-pot metal-free [3+2] cycloaddition to prepare 5-trifluoromethylisoxazoles, with the target 3,5-disubstituted derivatives obtained in good to excellent yield. Additionally, 5-fluoromethyl- and 5-difluoromethylisoxazoles were synthesized through late-stage deoxofluorination, and an alternative approach for 5-fluoromethylisoxazoles involved nucleophilic substitution in 5-bromomethyl derivatives. The utility of these approaches was demonstrated by the multigram preparation of side-chain functionalized mono-, di-, and trifluoromethylisoxazoles.

Molecular Structure Analysis

The molecular structure of fluorine-substituted isoxazole derivatives is crucial for their biological activity. In paper , two fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine (BQA) derivatives were synthesized and their crystal structures were analyzed using single-crystal X-ray diffraction. The study found that each isomer has a chiral C atom and crystallizes in the achiral space group P21/c. The chloride ion plays a significant role in the formation of multiple hydrogen bonds, leading to a 3D network via hydrogen bonds and π-π interactions.

Chemical Reactions Analysis

The chemical reactivity of isoxazole derivatives is influenced by the presence of fluorine atoms. In paper , a series of novel (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d]isoxazol-3-yl) pyrrolidin-1-yl)methanone derivatives were synthesized and evaluated for their anticonvulsant activities. The most potent compound exhibited significant sodium channel blocking activity, which is a key mechanism in anticonvulsant drugs. This suggests that the fluorine atoms in the isoxazole ring may play a role in modulating the compound's interaction with biological targets such as sodium channels.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated isoxazole derivatives are important for their solubility and biological activity. Paper reports that the solubility of the synthesized BQA derivatives was significantly improved, exceeding 50 mg/ml in water or PBS buffer system at room temperature. This enhanced solubility can be attributed to the presence of fluorine atoms and the formation of hydrogen bonds in the crystal structure. Furthermore, the antimicrobial activity of a novel series of 3-{2-[(1-aryl-1H-1,2,3-triazol-4-yl)methoxy]-5-fluorophenyl}isoxazoles was investigated in paper , indicating that the introduction of fluorine atoms into the isoxazole ring can influence the compound's efficacy against bacterial and fungal organisms.

科学的研究の応用

Anticonvulsant Agents

A study by Malik and Khan (2014) explored novel compounds related to (5-Fluorobenzo[d]isoxazol-3-yl)methanamine hydrochloride for their anticonvulsant activities. They evaluated these compounds using the maximal electroshock (MES) test. One of the compounds showed promising results as a potent anticonvulsant agent with a high protective index, significantly higher than the reference drug phenytoin (Malik & Khan, 2014).

Antipsychotics

A 2016 study by Yang et al. investigated benzamides with a structure similar to (5-Fluorobenzo[d]isoxazol-3-yl)methanamine hydrochloride. They focused on their properties as dopamine and serotonin receptors, which are relevant in the development of antipsychotic drugs. The study identified compounds with potential as antipsychotic agents, showing low propensity for weight gain and QT prolongation, common side effects of antipsychotics (Yang et al., 2016).

Antiproliferative Activity

In 2018, Benaka Prasad et al. synthesized a compound from (5-Fluorobenzo[d]isoxazol-3-yl)methanamine hydrochloride and evaluated its antiproliferative activity. The structure of the compound was analyzed using various spectroscopic methods, and it showed promise in inhibiting cancer cell proliferation (Benaka Prasad et al., 2018).

Antidepressant-like Activity

A 2019 study by Sniecikowska et al. designed derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, related to (5-Fluorobenzo[d]isoxazol-3-yl)methanamine hydrochloride, as "biased agonists" of serotonin 5-HT1A receptors. They demonstrated robust antidepressant-like activity in rat models, suggesting potential for treating depression (Sniecikowska et al., 2019).

Antimicrobial and Antifungal Activity

Kumar et al. (2019) synthesized a series of isoxazole derivatives, including those similar to (5-Fluorobenzo[d]isoxazol-3-yl)methanamine hydrochloride. These compounds were evaluated for their antimicrobial activity against various bacterial and fungal organisms, showing potential as antimicrobial agents (Kumar et al., 2019).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The compound should be handled with appropriate safety measures.

特性

IUPAC Name |

(5-fluoro-1,2-benzoxazol-3-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O.ClH/c9-5-1-2-8-6(3-5)7(4-10)11-12-8;/h1-3H,4,10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPTVSTREZLQPMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=NO2)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Fluorobenzo[d]isoxazol-3-yl)methanamine hydrochloride | |

CAS RN |

59899-84-2 |

Source

|

| Record name | (5-fluoro-1,2-benzoxazol-3-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid](/img/structure/B1279865.png)

![8-Amino-2-methyl-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B1279879.png)

![5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B1279890.png)